Diethyl 2-ethoxymalonate
Overview
Description
Diethyl 2-ethoxymalonate, also known as DEM or diethyl 2-(ethoxycarbonyl)-2-methyl malonate, is an organic compound. It is a derivative of diethyl malonate .
Synthesis Analysis
In experimental studies, this compound has been used in the synthesis of barbital . A detailed procedure for the synthesis of a similar compound, ethyl methylmalonate, has been described in the literature .
Molecular Structure Analysis
The molecular formula of this compound is C9H16O5 . The InChI code is 1S/C9H16O5/c1-4-12-7 (8 (10)13-5-2)9 (11)14-6-3/h7H,4-6H2,1-3H3 .
Scientific Research Applications
Synthesis of Pyrazolopyrimidopyrimidines
Diethyl 2-ethoxymalonate has been utilized as a key reagent in the synthesis of pyrazolopyrimidopyrimidines, compounds with antimicrobial properties. This synthesis involves a reaction with 1-substituted 3-(methylthio) 3H-pyrazolo[3,4-d]pyrimidine-4-amines using the Gould-Jacob reaction, with variations in technique including microwave-supported solvent-free reactions (D. Rina, M. Nirmal, C. Vivek, 2018).
Novel Synthesis of Triheterocyclic Compounds
The compound is instrumental in novel synthetic pathways for creating triheterocyclic structures, such as the synthesis of 3-carbethoxy-9,11-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines from 4-aminopyrido[2,3-d]pyrimidines through thermal cyclization (C. G. Dave, M. Shukla, 1997).
Basic Property and Synthesis Research
Research on diethyl 2-ethoxymethylenemalonate's basic properties, structure, and synthesis methods has been conducted, emphasizing its role as a starting material for synthesizing various heterocycles like pyrazole, pyrimidine, and quinoline. This research suggests the need to further explore the compound's efficiency and versatility in organic synthesis (Z. Ya, 2013).
Fluorination Reactions
Another significant application is in fluorination reactions, where diethyl 2-alkyl-2-hydroxymalonates react with diethylaminosulfur trifluoride (DAST), leading to various fluorinated compounds useful in the synthesis of nucleus- and side-chain polyfluorinated indoles. These reactions are critical for the development of compounds with potential pharmacological activities (S. Lepri et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, diethyl 2-ethoxymethylenemalonate serves as a derivatizing agent, enabling the simultaneous quantification of amino acids, biogenic amines, and ammonium ions in cheese samples via ultra-high-performance liquid chromatography (UHPLC). This method showcases the compound's utility in enhancing the detection and measurement of various analytes in complex matrices (B. Redruello et al., 2013).
Mechanism of Action
Target of Action
Diethyl 2-ethoxymalonate is a chemical compound with a molecular weight of 204.22 It’s known to participate in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .
Mode of Action
For instance, it can react with sodium ethoxide in toluene at 45-50°C . The specifics of its interaction with its targets would depend on the particular reaction and the other reactants involved.
Biochemical Pathways
Given its chemical reactivity, it’s plausible that it could be involved in various biochemical pathways depending on the specific reaction context .
Result of Action
It’s known that this compound can participate in chemical reactions, suggesting that its effects could be diverse depending on the specific reaction context .
Action Environment
It’s known that this compound should be stored in a dry room at normal temperature , suggesting that factors such as humidity and temperature could potentially influence its stability.
Safety and Hazards
Diethyl 2-ethoxymalonate is classified under GHS07 for safety. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
diethyl 2-ethoxypropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWYGMNGVBLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480012 | |
Record name | Diethyl ethoxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37555-99-0 | |
Record name | Diethyl ethoxypropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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